6,7-dimethoxy-N-[(2-methoxyphenyl)methyl]quinazolin-4-amine
Overview
Description
6,7-Dimethoxy-N-[(2-methoxyphenyl)methyl]quinazolin-4-amine is a synthetic organic compound belonging to the quinazoline family. Quinazolines are heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound has garnered interest due to its potential therapeutic properties and its role as a chemical intermediate in various synthetic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-N-[(2-methoxyphenyl)methyl]quinazolin-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized by reacting anthranilic acid with formamide under acidic conditions to yield 2-aminobenzamide. This intermediate is then cyclized to form the quinazoline ring.
Methoxylation: The quinazoline core is further functionalized by introducing methoxy groups at the 6 and 7 positions using methanol and a suitable catalyst.
N-Alkylation: The final step involves the N-alkylation of the quinazoline derivative with 2-methoxybenzyl chloride in the presence of a base such as potassium carbonate to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-N-[(2-methoxyphenyl)methyl]quinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to modify the quinazoline ring.
Substitution: The methoxy groups and the N-alkyl moiety can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogenated reagents, bases like potassium carbonate, solvents like dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
6,7-Dimethoxy-N-[(2-methoxyphenyl)methyl]quinazolin-4-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly as an inhibitor of tyrosine kinases involved in cancer progression.
Biological Research: The compound is used in biological assays to study its effects on cell signaling pathways and its potential anticancer activity.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex quinazoline derivatives with various biological activities.
Mechanism of Action
The mechanism of action of 6,7-dimethoxy-N-[(2-methoxyphenyl)methyl]quinazolin-4-amine involves its interaction with specific molecular targets, such as tyrosine kinases. By inhibiting these enzymes, the compound can disrupt cell signaling pathways that are crucial for cancer cell proliferation and survival . Molecular docking studies have shown that the compound binds to the ATP-binding site of tyrosine kinases, thereby preventing their activation .
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-4-anilinoquinoline: Another quinazoline derivative with potent tyrosine kinase inhibitory activity.
6,7-Dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine: Known for its antihypertensive properties.
6,7-Dimethoxy-2-methyl-N-[®-1-(4-{2-[(methylamino)methyl]phenyl}thien-2-yl)ethyl]quinazolin-4-amine: A compound with similar structural features but different biological activities.
Uniqueness
6,7-Dimethoxy-N-[(2-methoxyphenyl)methyl]quinazolin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound for medicinal chemistry research. Its ability to inhibit tyrosine kinases with high potency sets it apart from other quinazoline derivatives .
Biological Activity
Overview
6,7-Dimethoxy-N-[(2-methoxyphenyl)methyl]quinazolin-4-amine is a synthetic compound belonging to the quinazoline family, which is noted for its diverse biological activities. This compound has gained attention for its potential therapeutic properties, particularly in the context of cancer treatment due to its ability to inhibit tyrosine kinases, enzymes that are often implicated in cancer progression.
- IUPAC Name: this compound
- Molecular Formula: C18H19N3O3
- Molecular Weight: 325.4 g/mol
- CAS Number: 672952-05-5
The biological activity of this compound primarily revolves around its interaction with specific molecular targets, particularly tyrosine kinases. By inhibiting these enzymes, the compound disrupts critical cell signaling pathways that promote cancer cell proliferation and survival.
Anticancer Activity
Research has shown that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:
Cell Line | IC50 (µM) | Effect |
---|---|---|
A549 (Lung cancer) | 5.0 | Inhibition of cell growth |
MCF-7 (Breast cancer) | 4.5 | Induction of apoptosis |
HeLa (Cervical cancer) | 3.8 | Cell cycle arrest |
These results indicate that the compound could serve as a promising candidate for further development in cancer therapeutics.
Tyrosine Kinase Inhibition
The compound's mechanism as a tyrosine kinase inhibitor has been characterized through various assays. For instance, it has been shown to inhibit the activity of several kinases involved in cancer signaling pathways:
Tyrosine Kinase | Inhibition (%) at 10 µM |
---|---|
EGFR | 70% |
HER2 | 65% |
VEGFR | 60% |
These findings suggest that the compound may be effective in targeting multiple pathways critical for tumor growth and metastasis.
Case Studies and Research Findings
- Study on Cell Signaling Pathways : A study published in Molecular Pharmacology investigated the effects of quinazoline derivatives on cell signaling pathways. The study found that this compound significantly reduced the phosphorylation of key signaling proteins involved in tumorigenesis, indicating its role as an effective inhibitor of oncogenic signaling pathways .
- In Vivo Efficacy : In animal models, this compound demonstrated promising results in reducing tumor size and improving survival rates compared to control groups. For example, in a xenograft model using human breast cancer cells, treatment with the compound led to a reduction in tumor volume by approximately 50% after four weeks of administration .
- Pharmacokinetics and Bioavailability : Preliminary pharmacokinetic studies indicated that the compound has favorable absorption characteristics and reaches peak plasma concentrations within 30 minutes post-administration. Its half-life was determined to be approximately 5 hours, suggesting potential for once-daily dosing .
Comparison with Similar Compounds
To contextualize the biological activity of this compound, it can be compared with other quinazoline derivatives:
Compound | Target Activity | IC50 (µM) |
---|---|---|
6,7-Dimethoxy-4-anilinoquinoline | Tyrosine kinase inhibition | 8.0 |
6,7-Dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine | Antihypertensive properties | >10 |
6,7-Dimethoxy-N-(2-methylphenyl)methylquinazolin-4-amine | Moderate anticancer activity | 15.0 |
This comparison highlights the unique potency of the studied compound relative to its analogs.
Properties
IUPAC Name |
6,7-dimethoxy-N-[(2-methoxyphenyl)methyl]quinazolin-4-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-22-15-7-5-4-6-12(15)10-19-18-13-8-16(23-2)17(24-3)9-14(13)20-11-21-18/h4-9,11H,10H2,1-3H3,(H,19,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGOWWHDWPXUCRT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC2=NC=NC3=CC(=C(C=C32)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301326272 | |
Record name | 6,7-dimethoxy-N-[(2-methoxyphenyl)methyl]quinazolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301326272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
13 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24821835 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
672952-05-5 | |
Record name | 6,7-dimethoxy-N-[(2-methoxyphenyl)methyl]quinazolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301326272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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